エレウテロシドC

概要

説明

科学的研究の応用

Eleutheroside C has a wide range of scientific research applications. In chemistry, it is studied for its potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, Eleutheroside C is investigated for its adaptogenic properties, which help the body resist stress, and its potential antidiabetic and anticancer effects . Additionally, it is used in the development of dietary supplements and herbal preparations aimed at improving overall health and well-being .

作用機序

Target of Action

Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .

Mode of Action

Eleutheroside C interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .

Biochemical Pathways

Eleutheroside C affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .

Pharmacokinetics

Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body

Result of Action

The interaction of Eleutheroside C with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .

Action Environment

The action, efficacy, and stability of Eleutheroside C can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of Eleutheroside C in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.

生化学分析

Biochemical Properties

Eleutheroside C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Eleutheroside C has been shown to interact with dirigent proteins, which are involved in the stereospecific coupling of coniferyl alcohol units to form lignans . Additionally, Eleutheroside C can modulate the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione reductase, thereby enhancing the cellular antioxidant defense mechanisms .

Cellular Effects

Eleutheroside C exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Eleutheroside C can enhance the mitochondrial membrane potential and reduce the levels of reactive oxygen species in cells, thereby protecting them from oxidative stress-induced apoptosis . Furthermore, Eleutheroside C can upregulate the expression of genes involved in antioxidant defense, such as Nrf2 and NQO1 .

Molecular Mechanism

At the molecular level, Eleutheroside C exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, Eleutheroside C has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators . Additionally, Eleutheroside C can modulate gene expression by activating transcription factors such as Nrf2, which in turn upregulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

The effects of Eleutheroside C can vary over time in laboratory settings. Studies have shown that the stability and degradation of Eleutheroside C can influence its long-term effects on cellular function. For example, Eleutheroside C has been found to be stable at optimal temperatures, but its activity can decrease at higher or lower temperatures . Long-term exposure to Eleutheroside C has been shown to enhance the antioxidant capacity of cells and reduce oxidative stress-induced damage .

Dosage Effects in Animal Models

The effects of Eleutheroside C can vary with different dosages in animal models. Studies have demonstrated that Eleutheroside C exhibits dose-dependent effects on various physiological parameters. For instance, higher doses of Eleutheroside C have been shown to significantly reduce myocardial infarction volume in animal models of heart disease . At very high doses, Eleutheroside C may exhibit toxic effects, such as hepatotoxicity .

Metabolic Pathways

Eleutheroside C is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, Eleutheroside C has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids, such as carnitine palmitoyltransferase . Additionally, Eleutheroside C can influence the levels of metabolites involved in antioxidant defense, such as glutathione .

Transport and Distribution

Eleutheroside C is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, Eleutheroside C can be transported across cell membranes by glucose transporters . Once inside the cell, Eleutheroside C can bind to intracellular proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of Eleutheroside C can influence its activity and function. Eleutheroside C has been found to localize in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Additionally, Eleutheroside C can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of eleutherosides, including Eleutheroside C, involves the conversion of precursor compounds through a series of enzymatic reactions. For instance, ferulic acid is converted into 5-hydroxyferulic acid, then into sinapic acid, sinapoyl Co-A, and sinapaldehyde via a series of reduction reactions . These reactions typically require specific enzymes and cofactors to proceed efficiently.

Industrial Production Methods: Industrial production of Eleutheroside C often involves biotechnological approaches. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated . Pilot-scale cultures have also been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides .

化学反応の分析

Types of Reactions: Eleutheroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the reactions involving Eleutheroside C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to ensure optimal reaction rates and yields.

Major Products Formed: The major products formed from the reactions involving Eleutheroside C depend on the type of reaction. For instance, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.

類似化合物との比較

. These compounds share similar structural features and bioactivities but differ in their specific functional groups and glycosidic linkages. Eleutheroside C is unique in its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct bioactivity .

List of Similar Compounds:- Eleutheroside B (syringin)

- Eleutheroside E (syringaresinol-di-O-β-D-glucoside)

- Eleutheroside A (saponin and sterol glycoside)

- Eleutheroside D (phenylpropanoid glycoside)

- Eleutheroside F (lignan glycoside)

These compounds, while similar in their overall structure and bioactivity, each possess unique features that contribute to their specific effects and applications .

生物活性

Eleutheroside C, a prominent bioactive compound derived from Eleutherococcus senticosus (commonly known as Siberian ginseng), has garnered attention for its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of Eleutheroside C, supported by data tables and relevant case studies.

Overview of Eleutheroside C

Eleutheroside C is classified as a glycoside, specifically a methyl ester of galactose. It is one of several eleutherosides found in E. senticosus, which are believed to contribute significantly to the plant's therapeutic properties. The biological activities attributed to Eleutheroside C include neuroprotective, antioxidant, anti-fatigue, and anti-inflammatory effects.

1. Neuroprotective Effects

Research indicates that Eleutheroside C exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study demonstrated that treatment with extracts containing Eleutheroside C improved motor functions and altered metabolic pathways associated with Parkinson's disease by modulating gut microbiota .

Table 1: Neuroprotective Effects of Eleutheroside C

| Study Reference | Model Used | Findings |

|---|---|---|

| In vivo (Parkinson's model) | Increased autonomous movements; altered metabolic pathways | |

| Molecular docking | Strong binding to target proteins related to Alzheimer's |

2. Antioxidant Activity

Eleutheroside C has shown significant antioxidant activity through various mechanisms, including the scavenging of free radicals. Studies utilizing DPPH assays have quantified its effectiveness compared to other eleutherosides. For instance, Eleutheroside C demonstrated an EC50 value indicating strong antioxidant potential .

Table 2: Antioxidant Properties of Eleutheroside C

| Compound | EC50 (μg/mL) | Comparison |

|---|---|---|

| Eleutheroside C | 45.0 | Stronger than many other extracts |

| Ascorbic Acid | 12.5 | Positive control for comparison |

3. Anti-Fatigue and Performance Enhancement

Several studies have reported that Eleutheroside C can enhance physical performance and reduce fatigue. In animal models, supplementation with E. senticosus extracts led to improved heart rate recovery post-exercise and enhanced aerobic metabolism .

Table 3: Effects on Physical Performance

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal exercise model | Improved lactate clearance; enhanced aerobic metabolism |

The mechanisms behind the biological activities of Eleutheroside C involve several pathways:

- Antioxidative Mechanisms : Eleutheroside C enhances the expression of antioxidant enzymes, reducing oxidative stress in cells.

- Neuroprotective Pathways : It modulates neurotransmitter levels and promotes neuronal survival through various signaling pathways.

- Metabolic Regulation : The compound influences glucose metabolism and insulin sensitivity, which may explain its anti-fatigue effects.

Case Study 1: Neuroprotection in Parkinson’s Disease

In a controlled trial involving mice with induced Parkinson's disease, administration of Eleutheroside C resulted in significant improvements in motor function and a reduction in neuroinflammation markers. This suggests its potential therapeutic role in managing neurodegenerative disorders.

Case Study 2: Athletic Performance Enhancement

A double-blind study examined the effects of E. senticosus supplementation on athletes during high-intensity training. Participants reported reduced fatigue levels and improved recovery times when supplemented with Eleutheroside C-containing extracts.

特性

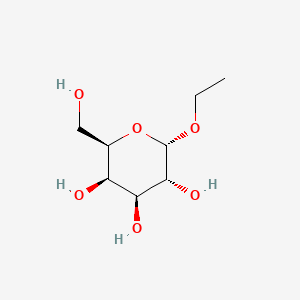

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?

A1: While the exact mechanisms are still under investigation, research suggests that Eleutheroside C, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between Eleutheroside C and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that Eleutheroside C might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.

Q2: Can you elaborate on the specific targets of Eleutheroside C and their downstream effects?

A2: Research using molecular docking techniques demonstrates that Eleutheroside C exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。